![molecular formula C6H6BBrO3 B3115442 3-Bromo-5-hydroxyphenylboronic acid CAS No. 2096341-66-9](/img/structure/B3115442.png)
3-Bromo-5-hydroxyphenylboronic acid
Overview
Description
3-Bromo-5-hydroxyphenylboronic acid is an organic compound and a derivative of phenylboronic acid. It is used as a reagent in organic synthesis . The compound has a CAS Number of 2096341-66-9 and a molecular weight of 216.83 . Its linear formula is C6H6BBrO3 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-hydroxyphenylboronic acid is 1S/C6H6BBrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-hydroxyphenylboronic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8 degrees Celsius .Scientific Research Applications
- 3-Bromo-5-hydroxyphenylboronic acid serves as a valuable reagent in Suzuki-Miyaura coupling reactions. In these reactions, it couples with aryl halides (such as aryl bromides or chlorides) to form C-C bonds. Palladium catalysts facilitate this process, making it a powerful tool for synthesizing complex organic molecules .
- Researchers have employed this compound to synthesize boron/nitrogen-doped polymer nano/microspheres. By using hydrothermal polymerization with formaldehyde and ammonia, they create novel materials with potential applications in catalysis, sensors, and drug delivery systems .
- 3-Bromo-5-hydroxyphenylboronic acid has been utilized in the synthesis of liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls. These materials exhibit interesting optical and electronic properties, making them relevant for display technologies and advanced materials .
- In medicinal chemistry, this compound has been employed to synthesize o-phenylphenols. Some of these derivatives act as potent leukotriene B4 receptor agonists, which could have implications in inflammation and immune response modulation .
- Protodeboronation reactions using 3-Bromo-5-hydroxyphenylboronic acid have been explored. By using less nucleophilic boron ate complexes, researchers can selectively remove boron groups from pinacol boronic esters. This strategy enables the synthesis of complex molecules, such as indolizidines, with good diastereoselectivity .
- The Suzuki-Miyaura cross-coupling reaction, which involves this compound, is one of the most widely-applied transition metal-catalyzed carbon-carbon bond-forming reactions. Its versatility and compatibility with various substrates make it a fundamental tool in synthetic chemistry .
Suzuki-Miyaura Coupling Reactions
Boron/Nitrogen-Doped Polymer Nanomaterials
Liquid Crystalline Materials
Anti-Leukotriene B4 Receptor Agonists
Protodeboronation for Complex Molecule Synthesis
Transition Metal-Catalyzed Carbon-Carbon Bond Formation
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
3-Bromo-5-hydroxyphenylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions . The primary targets of this compound are aryl halides, with which it forms carbon-carbon bonds in the presence of a palladium catalyst .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic acid forms a bond with the carbon atom of the aryl halide, facilitated by a palladium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromo-5-hydroxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents used .
Result of Action
The primary result of the action of 3-Bromo-5-hydroxyphenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides used in the reaction .
Action Environment
The action of 3-Bromo-5-hydroxyphenylboronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed under an inert atmosphere to prevent oxidation . The temperature can also impact the reaction, with higher temperatures generally increasing the rate of the reaction .
properties
IUPAC Name |
(3-bromo-5-hydroxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZFFUITZWZGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxyphenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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